The compound is classified under alcohols due to the presence of a hydroxyl group. Its IUPAC name is (1S)-1-(3,5-difluorophenyl)ethanol, and it is represented by the CAS number 692732-03-9. It is often sourced from chemical suppliers and utilized in research settings for its unique properties.
The synthesis of (S)-1-(3,5-difluorophenyl)ethanol typically involves the reduction of its corresponding ketone, (S)-1-(3,5-difluorophenyl)ethanone. Common reducing agents employed include sodium borohydride and lithium aluminum hydride. These reactions are conducted under controlled conditions to ensure that the stereochemistry of the product is retained.
In laboratory settings, the reduction process can be optimized by adjusting factors such as temperature and concentration of the reactants. For industrial applications, catalytic hydrogenation methods may be employed to achieve higher yields and purities. Chiral catalysts are often used in these processes to maintain enantiomeric excess.
(S)-1-(3,5-difluorophenyl)ethanol has a molecular formula of . The structure consists of a chiral carbon atom bonded to a hydroxyl group and a difluorophenyl group.
(S)-1-(3,5-difluorophenyl)ethanol can participate in various chemical reactions:
Each reaction type requires specific conditions to optimize yield and selectivity. For instance, oxidation reactions typically necessitate acidic conditions and careful monitoring to prevent overoxidation.
The biological activity of (S)-1-(3,5-difluorophenyl)ethanol largely depends on its interactions with molecular targets within biological systems. The fluorine atoms enhance binding affinity to certain enzymes or receptors. The hydroxyl group enables hydrogen bonding interactions that can modulate enzyme activity or receptor engagement.
Relevant data from literature indicates that the compound exhibits unique solubility characteristics due to its polar hydroxyl group combined with the nonpolar fluorinated phenyl ring.
(S)-1-(3,5-difluorophenyl)ethanol has several applications across different fields:
The compound's versatility makes it valuable in both academic research and industrial applications, particularly in developing new therapeutic agents or chemical processes.
Recombinant whole-cell systems expressing Rhodococcus erythropolis alcohol dehydrogenase (ADH RE) enable high-yielding asymmetric reduction of 3,5-difluoroacetophenone to the target (S)-alcohol. This system achieves >99% enantiomeric excess (ee) by leveraging intracellular cofactor regeneration (NADH/NADPH) through glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) coupling [2]. Key advantages include elimination of exogenous cofactor supplementation and maintenance of enzyme integrity within cellular environments. Substrate concentrations up to 580 mM are feasible despite initial hydrophobicity challenges, achieved via fed-batch substrate addition and permeabilization treatments enhancing mass transfer [2] [6].
Isolated ketoreductases (KREDs) provide superior stereochemical control in chiral resolution. For example, KREDs from Candida boidinii and Candida parapsilosis achieve 94% ee for the (S)-enantiomer, while engineered variants exceed 99.9% ee [2] [4]. The enzymatic route avoids racemization risks associated with chemical methods during downstream functionalization. Crystallization remains challenging due to the alcohol’s high solubility; thus, extractive purification with apolar solvents (e.g., n-heptane) is employed [2] [4].
Chiral Ru(II)/Rh(III) complexes with N-sulfonylated diamine ligands catalyze ketone hydrogenation. Using [RuCl(p-cymene)((1S,2R)-aminoindanol)]BF₄ in iPrOH at 60°C, conversions reach 92% with 88% ee for analogous difluorinated substrates [3]. Limitations include sensitivity to fluorine-induced catalyst poisoning and stringent anhydrous conditions. Rhodium catalysts with Josiphos ligands show improved tolerance but require higher pressures (50–100 psi H₂) [3] [7].
Though not explicitly documented for this substrate, organocatalysts (e.g., thiourea-based systems) resolve racemic mixtures of similar fluorinated alcohols via acylation. Theoretical frameworks suggest potential for >90% ee using Candida antarctica lipase B (CAL-B) with vinyl acetate, but experimental validation remains pending [6].
Table 1: Performance Comparison of Synthetic Methodologies
Method | Catalyst/System | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Whole-cell biocatalysis | R. erythropolis ADH | >99.9 | 98 | Pilot (580 mM) |
Isolated enzyme | C. boidinii KRED | 94 | 85 | Lab-scale |
Transition metal | Ru-(1S,2R)-aminoindanol | 88 | 92 | Bench (100 g) |
Dynamic kinetic resolution | CAL-B (theoretical) | ~90* | N/A | Unverified |
*Projected based on analogous substrates [2] [3] [6]
Biocatalysis outperforms in ee and scalability due to inherent stereoselectivity and aqueous reaction compatibility. Chemical routes face trade-offs: metal catalysts achieve high yields but require expensive ligand synthesis and inert conditions, limiting cost-effectiveness beyond 100-g batches [2] [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7